Lopinavir Metabolite M-3/M-4
Description
Contextualization of Lopinavir (B192967) within Protease Inhibitor Metabolism
Lopinavir is an antiretroviral protease inhibitor designed to treat HIV-1 infection. drugbank.com Like many other protease inhibitors, it is a peptidomimetic molecule, meaning it mimics the peptide linkage that the HIV-1 protease enzyme would normally cleave. drugbank.com By blocking this enzyme, lopinavir prevents the maturation of the virus, resulting in the production of non-infectious viral particles. drugbank.com
A defining characteristic of lopinavir's metabolic profile is its extensive and rapid biotransformation in the body. nih.govnih.gov It undergoes significant oxidative metabolism almost exclusively by the hepatic cytochrome P450 system, specifically the CYP3A isozymes. drugbank.comfda.gov This rapid metabolism leads to poor oral bioavailability when lopinavir is administered alone. drugbank.comnih.gov
To overcome this challenge, lopinavir is exclusively co-formulated with a low dose of ritonavir (B1064), another protease inhibitor. drugbank.comnih.gov Ritonavir is a potent inhibitor of CYP3A enzymes. nih.govfda.govmdpi.com Its co-administration "boosts" the therapeutic effect of lopinavir by suppressing its extensive metabolism. nih.govnih.gov This inhibition of CYP3A-mediated metabolism significantly increases the plasma concentrations and prolongs the half-life of lopinavir, allowing it to achieve and maintain therapeutic levels. nih.govfda.govnih.gov This strategy of pharmacokinetic enhancement is a hallmark of lopinavir therapy and underscores the critical role of metabolic pathways in the clinical application of protease inhibitors. mdpi.comencyclopedia.pub
Table 1: Key Factors in Lopinavir Metabolism
| Feature | Description | Reference(s) |
|---|---|---|
| Drug Class | HIV-1 Protease Inhibitor | drugbank.comnih.gov |
| Mechanism of Action | Inhibits HIV-1 protease, preventing cleavage of the Gag-Pol polyprotein. | drugbank.com |
| Primary Metabolic Pathway | Extensive oxidative metabolism. | drugbank.comfda.gov |
| Key Metabolizing Enzyme | Cytochrome P450 3A (CYP3A) isozymes. | drugbank.comnih.govfda.gov |
| Pharmacokinetic Enhancer | Co-administered with Ritonavir. | drugbank.comfda.govnih.gov |
| Role of Ritonavir | Potent inhibitor of CYP3A, which suppresses lopinavir metabolism and increases its plasma concentration. | nih.govnih.govfda.govmdpi.com |
Significance of Metabolites in Drug Discovery and Development
Metabolites provide a real-time snapshot of the body's biochemical activity and can reveal how drugs interact with biological systems. drugdiscoverynews.com The study of these molecules, a field known as metabolomics, is increasingly critical for identifying biomarkers, understanding disease pathways, and developing personalized treatments. biotech-spain.com
In some cases, an active metabolite may possess a superior pharmacological, pharmacokinetic, or safety profile compared to its parent compound. acs.org This has led to the successful development and marketing of several active metabolites as drugs in their own right. acs.org Therefore, identifying and characterizing metabolites is essential for:
Understanding the complete mechanism of action of a drug. nih.gov
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov
Identifying new chemical entities based on active metabolites. nih.gov
Assessing the potential for altered drug effects due to genetic variations (polymorphisms) in metabolizing enzymes. nih.gov
Research Trajectories and Academic Importance of Lopinavir Metabolite M-3/M-4
Research into the biotransformation of lopinavir has identified at least 13 oxidative metabolites. fda.gov Among these, the C-4 oxidation products, designated M-3 and M-4, are predominant metabolites found in plasma. drugbank.com These metabolites, which can be referred to as 4-Hydroxylopinavir, are formed by the addition of a hydroxyl group (-OH) to the tetrahydropyrimidine (B8763341) ring of the lopinavir molecule. ontosight.ai This structural modification is a primary result of the CYP3A-mediated metabolism. nih.gov
The academic importance of this compound lies in its status as a major product of lopinavir's metabolic pathway. europa.euscbt.compharmaffiliates.com Its identification and quantification in biological samples, typically using methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential for comprehensive pharmacokinetic studies. ontosight.ai
Table 2: Chemical and Research Data for this compound
| Property | Details | Reference(s) |
|---|---|---|
| Metabolite Name | This compound; 4-Hydroxylopinavir | ontosight.aieuropa.euscbt.com |
| Parent Drug | Lopinavir | scbt.com |
| Metabolic Reaction | C-4 oxidation of the cyclic urea (B33335) moiety. | drugbank.comnih.gov |
| Chemical Formula | C₃₇H₄₈N₄O₆ | scbt.com |
| Molecular Weight | 644.80 g/mol | scbt.com |
| CAS Number | 221553-72-6 / 357275-54-8 | scbt.com |
| Significance | A major metabolite of lopinavir found in plasma. | drugbank.compharmaffiliates.com |
| Reported Activity | Active against HIV protease, with potency comparable to lopinavir in vitro. | europa.eu |
Table of Compounds
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29?,30?,31-,32?,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHMHYHYDFLR-SWOJEPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)[C@H](CC(CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying Lopinavir Metabolite M-3/M-4 in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Method validation should include parameters such as linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
- In vitro metabolic studies using human liver microsomes (HLMs) with NADPH cofactors can confirm metabolic pathways. Monitor time-dependent formation of M-3/M-4 under controlled pH (7.4) and temperature (37°C) conditions .
- Cross-validation with ELISA kits (e.g., rat GPMM assays) may supplement quantification but requires verification against LC-MS/MS to avoid antibody cross-reactivity .
Q. What is the metabolic pathway of Lopinavir leading to M-3/M-4 formation, and which enzymes are involved?
Answer:
- M-3/M-4 are secondary metabolites generated via oxidation and epoxidation of Lopinavir’s parent compound. Primary metabolites (e.g., M-1) undergo further modifications by CYP3A4/5 , with minor contributions from CYP2D6 .
- NADPH-dependent microsomal assays are critical for pathway elucidation. For example, incubate Lopinavir with HLMs and NADPH for 60 minutes, followed by LC-MS analysis to track metabolite progression .
- Contradiction Note: Some sources label M-3/M-4 as primary metabolites, possibly due to species-specific or experimental condition variations (e.g., rodent vs. human models) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across studies?
Answer:
- Comparative meta-analysis of in vitro (microsomes) and in vivo (plasma/urine) data is essential. For example, M-3/M-4 may dominate in HLMs but be undetectable in clinical samples due to rapid excretion or further metabolism .
- Species-specific profiling : Test parallel assays in rodent, canine, and human models to identify interspecies variability in CYP enzyme activity .
- Isotopic labeling (e.g., Lopinavir-d8) can trace metabolic stability and distinguish artifactual peaks from true metabolites .
Q. What experimental design considerations are critical for pharmacokinetic studies of M-3/M-4 in heterogeneous patient populations?
Answer:
- Sample size estimation : Use pilot data to calculate power (>80%) for detecting inter-individual variability (e.g., CYP3A4 polymorphisms). For instance, a cohort of n ≥ 50 ensures robust statistical significance in population pharmacokinetic modeling .
- Metadata standardization : Document covariates like age, BMI, co-administered drugs (e.g., ritonavir), and renal/hepatic function to account for confounding factors .
- Longitudinal sampling : Collect plasma samples at 0, 2, 4, 8, and 24 hours post-dose to capture metabolite accumulation and clearance kinetics .
Q. How can researchers address low recovery rates of M-3/M-4 in stability studies?
Answer:
- Matrix stabilization : Add 1% sodium fluoride to inhibit esterase activity in blood samples, preventing metabolite degradation .
- Storage validation : Test metabolite stability at -80°C over 6 months with interim checks at 1, 3, and 6 months. Report degradation thresholds (e.g., <15% loss) .
- Extraction optimization : Use solid-phase extraction (SPE) with Oasis HLB cartridges for improved recovery (>90%) compared to protein precipitation .
Q. What strategies mitigate CYP3A4 inhibition by Lopinavir when studying M-3/M-4 drug-drug interactions (DDIs)?
Answer:
- Competitive inhibition assays : Co-incubate Lopinavir with CYP3A4 substrates (e.g., midazolam) at varying concentrations (1–50 µM) to calculate inhibition constants (Ki). For example, Lopinavir’s Ki for CYP3A4 is 7.3 µM .
- Physiologically-based pharmacokinetic (PBPK) modeling : Simulate DDIs using software like Simcyp, incorporating parameters such as hepatic blood flow and enzyme abundance .
- Clinical corroboration : Validate in vitro findings with therapeutic drug monitoring (TDM) in patients on combination therapies (e.g., antiretrovirals + statins) .
Data Contradiction Analysis
Q. Why do some studies report M-3/M-4 as pharmacologically inactive, while others suggest indirect activity?
Answer:
- Metabolite purification challenges : Residual Lopinavir in samples (even at 0.1%) can confound activity assays. Use preparative HPLC to isolate M-3/M-4 with >99% purity before testing .
- Off-target screening : Employ broad-panel kinase or receptor binding assays to detect unexpected interactions (e.g., GPCR modulation) .
- Clinical relevance : Even inactive metabolites may alter parent drug pharmacokinetics (e.g., via transporter inhibition) .
Q. How should researchers interpret conflicting data on M-3/M-4’s role in HIV treatment efficacy or toxicity?
Answer:
- Dose-response correlation : Analyze plasma M-3/M-4 levels against viral load reduction and adverse events (e.g., hepatotoxicity) in clinical cohorts. Use multivariate regression to adjust for covariates .
- Mechanistic studies : Compare metabolite accumulation in resistant (e.g., V82A mutant protease) vs. wild-type HIV strains to assess contribution to efficacy .
- Toxicogenomics : Profile hepatic stress markers (e.g., ALT, AST) in patients with high M-3/M-4 exposure to evaluate safety thresholds .
Methodological Best Practices
Q. What validation criteria are essential for publishing M-3/M-4 quantification methods?
Answer:
- ICH M10 Compliance : Include specificity, accuracy (85–115%), precision (intra-day CV <15%), and lower limit of quantification (LLOQ ≤1 ng/mL) .
- Cross-laboratory reproducibility : Share aliquots of a pooled patient sample with collaborating labs to validate inter-institutional consistency .
- Reference standards : Use certified M-3/M-4 (e.g., Bellancom-B53895) with Lot-specific COA for traceability .
Q. How to optimize in vitro models for studying M-3/M-4’s transport and distribution?
Answer:
- Caco-2 permeability assays : Measure apical-to-basal flux of M-3/M-4 under pH 6.5/7.4 conditions to simulate intestinal absorption. Include inhibitors (e.g., cyclosporine A) to assess P-gp/BCRP involvement .
- Transfected cell lines : Use HEK293 cells overexpressing OATP1B1 or MRP2 to quantify transporter-mediated uptake/efflux .
- Plasma protein binding : Equilibrium dialysis (37°C, 24 hours) with human serum albumin (40 g/L) to determine unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
